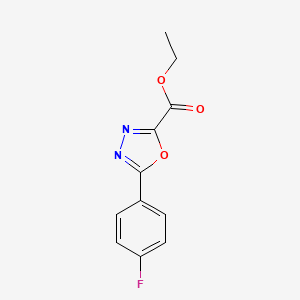

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Chemical Identity and Structural Significance of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its electron-deficient nature and planar geometry enable diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding biological targets. Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate exemplifies structural modifications that enhance pharmacological properties:

- Core stability : The oxadiazole ring resists metabolic degradation due to its aromaticity and low electron density.

- Substituent effects : The 4-fluorophenyl group at position 5 and the ethyl ester at position 2 modulate solubility and bioavailability.

Table 1 : Comparative Bioactivity of 1,3,4-Oxadiazole Derivatives

Role of Fluorophenyl Substituents in Bioactive Compound Design

The 4-fluorophenyl group is a strategic modification that enhances physicochemical and pharmacokinetic properties:

- Lipophilicity : Fluorine’s electronegativity increases membrane permeability, facilitating cellular uptake.

- Metabolic stability : The C–F bond resists oxidative degradation, prolonging half-life.

- Target affinity : Fluorine participates in dipole interactions and van der Waals forces with protein residues.

In this compound, the fluorine atom at the para position minimizes steric hindrance while optimizing electronic effects. Comparative studies show fluorinated analogs exhibit 2–3× higher cytotoxicity against HCT116 (colon cancer) and MCF-7 (breast cancer) cells than non-fluorinated counterparts.

Table 2 : Impact of Fluorine on Physicochemical Properties

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| LogP (lipophilicity) | 2.05 | 1.78 |

| Metabolic Stability | >90% remaining after 1h | 60% remaining after 1h |

| IC₅₀ (HCT116 cells) | 8.2 μM | 19.5 μM |

Historical Context of Ethyl Ester Derivatives in Medicinal Chemistry

Ethyl esters have been widely used to improve the bioavailability of carboxylic acid-containing drugs. Key historical milestones include:

- Early analgesics : Ethyl esters in acetanilide derivatives (e.g., phenacetin) masked polar groups, enhancing oral absorption.

- Modern applications : Ethyl esters in antiviral (oseltamivir) and anticancer agents (capecitabine) serve as prodrugs hydrolyzed in vivo to active acids.

In this compound, the ethyl ester balances solubility and permeability. Synthetic routes often involve cyclization of hydrazides with ethyl chloroformate, followed by fluorophenyl incorporation via Suzuki coupling or nucleophilic substitution.

Table 3 : Evolution of Ethyl Ester Derivatives in Drug Development

| Era | Example Drug | Therapeutic Use | Role of Ethyl Ester |

|---|---|---|---|

| 1880s | Phenacetin | Analgesic/Antipyretic | Improved solubility |

| 2000s | Capecitabine | Anticancer | Prodrug for 5-fluorouracil |

| 2020s |

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWIXOLWWSICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625638 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950259-82-2 | |

| Record name | Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Tetrazole Rearrangement Method

A classical and industrially viable method for synthesizing 5-alkyl--oxadiazole-2-carboxylates, which can be adapted for the preparation of ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, involves a three-step process starting from dialkyl oxalate and hydrazine hydrate:

Step 1: Formation of Monoalkyl Oxalate Hydrazide

Dialkyl oxalate reacts with hydrazine hydrate to yield monoalkyl oxalate hydrazide, a key intermediate.Step 2: Selective Acylation

The monoalkyl oxalate hydrazide undergoes selective acylation with a fatty acid anhydride or monoalkyl oxalyl chloride to form 2-hydrazide-monoalkyl oxalate. For the 4-fluorophenyl substituent, 4-fluorobenzoic acid derivatives can be converted to the corresponding acylating agents.Step 3: Cyclodehydration Ring Closure

The 2-hydrazide-monoalkyl oxalate intermediate undergoes dehydration and ring closure under heating (typically 60-65°C for 1 hour) to form the 5-alkyl--oxadiazole-2-carboxylate product. This step releases nitrogen gas as a byproduct and completes the heterocyclic ring formation.

This method is noted for avoiding highly toxic reagents, offering high yields, and being suitable for industrial scale-up. The rearrangement of the acylated tetrazole intermediate to the oxadiazole is a key transformation documented in patents and industrial literature.

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Dialkyl oxalate + Hydrazine hydrate | Ammonia decomposition | Monoalkyl oxalate hydrazide |

| 2 | Monoalkyl oxalate hydrazide + Acyl chloride | 60-65°C, 1 hour | 2-Hydrazide-monoalkyl oxalate (acylated intermediate) |

| 3 | Acylated intermediate | Heating, nitrogen release | This compound |

One-Pot Synthesis from 4-Fluorobenzoic Acid via NIITP Strategy

A more recent and streamlined synthetic approach involves a one-pot, two-stage synthesis starting from 4-fluorobenzoic acid, utilizing N-isocyaniminotriphenylphosphorane (NIITP) as a key reagent:

Stage 1: Formation of Monosubstituted 1,3,4-Oxadiazole

4-Fluorobenzoic acid reacts with NIITP under optimized conditions (e.g., 80°C in 1,4-dioxane solvent) for approximately 3 hours. This step forms the monosubstituted 1,3,4-oxadiazole intermediate with high conversion (quantitative yields reported).Stage 2: Copper-Catalyzed C–H Arylation

The intermediate undergoes copper(I) iodide/1,10-phenanthroline catalyzed arylation using aryl iodides (e.g., iodobenzene or substituted aryl iodides) in the presence of cesium carbonate base. This step introduces the 4-fluorophenyl substituent at the 5-position of the oxadiazole ring.

This method provides a flexible and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles, including this compound, with isolated yields around 78%. The process tolerates a wide range of substituents and functional groups, including halogens and electron-withdrawing groups, making it highly versatile for medicinal chemistry applications.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 4-Fluorobenzoic acid | Commercially available |

| Reagent | N-Isocyaniminotriphenylphosphorane (NIITP) | 1.1 equivalents |

| Solvent | 1,4-Dioxane | Optimal for conversion |

| Temperature | 80°C | For oxadiazole formation |

| Reaction time | 3 hours | Avoids overnight reaction |

| Catalyst | CuI (20 mol%), 1,10-phenanthroline (40 mol%) | For C–H arylation stage |

| Base | Cesium carbonate (1.5 equivalents) | For arylation step |

| Yield | 78% isolated yield | High efficiency and purity |

Research Findings and Comparative Analysis

The classical three-step method is well-established for industrial production due to its safety, cost-effectiveness, and scalability. It avoids highly toxic reagents and uses relatively inexpensive raw materials.

The one-pot NIITP-based method offers a modern, streamlined synthesis with fewer isolation steps, which reduces time and waste. It also allows late-stage functionalization of complex molecules, including active pharmaceutical ingredients (APIs).

The copper-catalyzed C–H arylation step in the one-pot method is highly selective and tolerant of various functional groups, including halogens and electron-withdrawing substituents, which is advantageous for synthesizing diverse derivatives.

Both methods yield this compound with high purity, but the choice depends on the scale, available reagents, and desired workflow (batch vs. one-pot).

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Three-Step Tetrazole Rearrangement | Stepwise synthesis via hydrazide and acylation | High yield, industrially scalable, safe | Requires multiple steps and isolation |

| One-Pot NIITP Strategy | Direct synthesis from carboxylic acid and NIITP, followed by copper-catalyzed arylation | Streamlined, fewer isolations, versatile for functional groups | Requires specialized reagents (NIITP), catalyst optimization |

Chemical Reactions Analysis

Photoredox-Catalyzed Cyclization

A hypervalent iodine reagent reacts with 4-fluorobenzaldehyde under Ru(bpy)₃Cl₂ catalysis and white LED irradiation to form the oxadiazole ring. Key parameters include:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Ru(bpy)₃Cl₂ | 52% | |

| Solvent | Dichloromethane (DCM) | ||

| Light Source | 40 W white LED | ||

| Reaction Time | 12 hours |

This method produces Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (3o ) as a regioisomer, highlighting adaptability for para-substitution with modified substrates .

Oxidative Cyclization

Alternative routes employ eosin-Y photocatalysis under visible light and atmospheric oxygen, achieving yields up to 94% for analogous 2-amino-1,3,4-oxadiazoles . While not directly reported for this compound, the method’s efficacy with halogenated aryl groups suggests feasibility.

Functional Group Transformations

The ester and oxadiazole moieties undergo selective modifications:

Ester Hydrolysis

The ethyl carboxylate group can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization (e.g., amidation). For example:

textEthyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate → 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

This reaction is critical for generating bioactive derivatives .

Nucleophilic Substitution

The electron-deficient oxadiazole ring permits nucleophilic attack at the C-2 position. For instance, coupling with aryl halides via Ullmann-type reactions introduces diverse substituents :

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Chloroiodobenzene | 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | CuI/1,10-phenanthroline | 87% |

Comparative Reactivity of Fluorinated Derivatives

Fluorine substitution enhances electrophilicity and influences reaction outcomes:

The electron-withdrawing fluorine atom slightly reduces cyclization efficiency compared to non-fluorinated analogs but improves downstream reactivity in cross-couplings .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its biological activities:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit antimicrobial properties. The presence of the fluorophenyl group enhances the compound's efficacy against various bacterial strains.

- Anti-inflammatory Properties : Research indicates that compounds containing the oxadiazole moiety can reduce inflammation. This compound has shown promise in preclinical models for treating inflammatory diseases.

Agrochemical Applications

The compound is also explored for its use in agrochemicals:

- Herbicidal Activity : this compound has been tested for herbicidal properties against common weeds. The fluorine substitution enhances herbicidal potency.

- Insecticidal Properties : Preliminary studies suggest that this compound may act as an insecticide, disrupting the nervous system of target pests.

Materials Science Applications

In materials science, the compound's unique properties allow for applications in:

-

Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength.

Application Area Polymer Type Benefits Coatings Thermosetting resins Improved durability Composites High-performance plastics Enhanced mechanical properties - Fluorescent Materials : The compound's structure allows it to be incorporated into fluorescent materials for use in sensors and imaging applications.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Agricultural Field Trials : Field trials conducted by agricultural researchers showed that formulations containing this compound provided significant weed control compared to standard herbicides.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s chemical stability, lipophilicity, and biological activity compared to its analogs with different substituents. The fluorine atom also influences the compound’s electronic properties, making it a valuable compound in various research applications.

Biological Activity

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₁H₉FN₂O₃

- Molecular Weight : 236.20 g/mol

- CAS Number : 950259-82-2

- Structure : The compound features an oxadiazole ring fused with a carboxylate group and a fluorophenyl substituent, contributing to its biological activity.

-

Anticancer Activity :

- The 1,3,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Studies have shown that derivatives of this class can inhibit various enzymes and pathways involved in cancer cell proliferation.

- This compound is believed to exert its anticancer effects by targeting specific proteins such as thymidylate synthase , HDAC , and telomerase , which are crucial in cancer cell survival and proliferation .

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that oxadiazole derivatives possess broad-spectrum activity against bacteria, fungi, and viruses .

- This compound has been tested for its efficacy against strains of Mycobacterium bovis and other bacterial pathogens, showcasing promising results .

Anticancer Studies

One study investigated the cytotoxic effects of several oxadiazole derivatives on various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity with an IC₅₀ value comparable to established chemotherapeutics . The study highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of key survival pathways.

Antimicrobial Studies

In another research effort focusing on antimicrobial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

- The presence of the fluorophenyl group enhances lipophilicity and facilitates better interaction with biological targets.

- Modifications on the oxadiazole ring can significantly influence the compound's potency against various biological targets .

Summary of Biological Activities

Q & A

Q. How is the compound utilized as a precursor in multi-step syntheses of complex heterocycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.